Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate
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Overview
Description
Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, multiple ester groups, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfur source.
Introduction of the Ester Groups: The ester groups can be introduced through esterification reactions, where carboxylic acids are reacted with alcohols in the presence of an acid catalyst.
Attachment of the Trichloromethyl Group: The trichloromethyl group can be introduced through a halogenation reaction, where a methyl group is replaced by a trichloromethyl group using reagents such as trichloromethyl chloroformate.
Formation of the Amide Bond: The amide bond can be formed through a condensation reaction between a carboxylic acid and an amine, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate will depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate:
This compound: Similar compounds might include other thiophene derivatives with ester and amide groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the trichloromethyl group, in particular, may impart specific reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H23Cl3N2O5S |
---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H23Cl3N2O5S/c1-4-30-18(28)15-12(3)16(19(29)31-5-2)32-17(15)26-20(21(22,23)24)25-14(27)11-13-9-7-6-8-10-13/h6-10,20,26H,4-5,11H2,1-3H3,(H,25,27) |
InChI Key |
FACRZCFVUARPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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